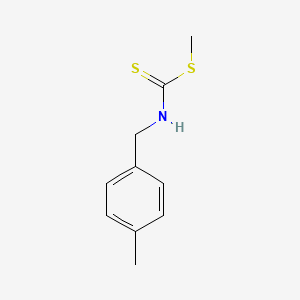

methyl N-(4-methylbenzyl)carbamodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

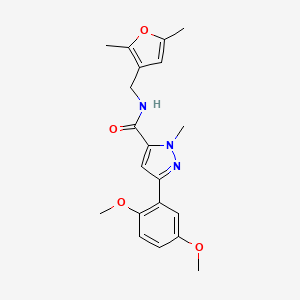

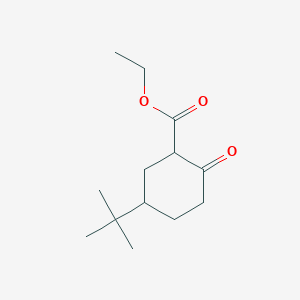

Methyl N-(4-methylbenzyl)carbamodithioate is a chemical compound with the molecular formula C11H13NO2S2. It belongs to the class of carbamodithioates and is commonly used in chemical research and synthesis . The compound’s structure consists of a methyl group attached to a carbamodithioate functional group via a benzyl moiety.

Future Directions

Scientific Research Applications

Insecticidal Activity

Research has indicated that carbamoylated and acylated pyrazolines, related to the chemical structure of interest, show promise in insecticidal activity. These compounds have been evaluated for their effectiveness against common pests such as American cockroaches and house flies, with certain isomers demonstrating significant insecticidal properties. The studies suggest a specific role for the conformation of substituents on the N-1 atom in the pyrazoline ring, influencing the potential insecticidal effects (Hasan et al., 1996).

Bioreductive Prodrugs

4-Nitrobenzyl carbamates, closely related to the compound , have been explored as triggers for bioreductive drugs. These studies focus on the kinetics of fragmentation following reduction, which is crucial for releasing toxic agents in a controlled manner. Research has shown that substituent modifications can significantly influence the rate of fragmentation, potentially enhancing the efficacy of bioreductive prodrugs (Hay et al., 1999).

Microbial Production of Aromatic Compounds

An artificial pathway for the microbial production of vanillyl alcohol, a valuable compound for food and beverage flavoring, has been established using enzymes with promiscuous activity. This research demonstrates the feasibility of producing methylated aromatic compounds through engineered microbial pathways, highlighting the potential applications of related carbamothioate compounds in biotechnology and synthetic biology (Chen et al., 2017).

Conformational Studies of Carbonyl Thiocarbamate

Investigations into the conformational preferences of carbonyl thiocarbamate species have revealed insights into the impact of intramolecular chalcogen bonding. Such studies are crucial for understanding the structural and electronic properties of these compounds, which can influence their reactivity and potential applications in various chemical contexts (Channar et al., 2020).

Environmental Applications

Research into the adsorption properties of activated carbon developed from plant sources for dye removal from water has implications for environmental cleanup and water treatment technologies. While not directly related to methyl N-(4-methylbenzyl)carbamodithioate, this research area highlights the broader applications of carbamothioate compounds in environmental science (Pathania et al., 2017).

Properties

IUPAC Name |

methyl N-[(4-methylphenyl)methyl]carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNYWOCCYWORJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)